N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran ring system, a thiophene moiety, and an acetamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through cyclization reactions involving o-hydroxybenzaldehydes or o-hydroxybenzoic acids. The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the formation of the thiophene-acetamide linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and solvents that are less harmful to the environment is also a common practice in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans or thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases due to its unique chemical structure.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents or functional groups.
Thiophene derivatives: These compounds contain the thiophene ring and may be used in similar applications.
Acetamide derivatives: These compounds feature the acetamide group and are used in various chemical and biological contexts.
Uniqueness: N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is unique due to its combination of benzofuran, thiophene, and acetamide groups, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-14(9-17-16(19)7-11-4-6-21-10-11)12-1-2-15-13(8-12)3-5-20-15/h1-2,4,6,8,10,14,18H,3,5,7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPALZMGLVTLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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